molecular formula C16H17Cl3N4O B15347168 4(3H)-Quinazolinone, 3-(((((4-chlorophenyl)amino)methyl)amino)methyl)-, dihydrochloride CAS No. 75159-27-2

4(3H)-Quinazolinone, 3-(((((4-chlorophenyl)amino)methyl)amino)methyl)-, dihydrochloride

Cat. No.: B15347168
CAS No.: 75159-27-2
M. Wt: 387.7 g/mol
InChI Key: DIADMNOJMJXWJA-UHFFFAOYSA-N
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Description

This compound belongs to the 4(3H)-quinazolinone family, characterized by a bicyclic structure with a ketone group at position 2. The molecule features a 3-substituted side chain containing a ((4-chlorophenyl)amino)methylamino-methyl group and exists as a dihydrochloride salt. The dihydrochloride form enhances solubility in aqueous media, which is critical for pharmacological applications .

Properties

CAS No.

75159-27-2

Molecular Formula

C16H17Cl3N4O

Molecular Weight

387.7 g/mol

IUPAC Name

3-[[(4-chloroanilino)methylamino]methyl]quinazolin-4-one;dihydrochloride

InChI

InChI=1S/C16H15ClN4O.2ClH/c17-12-5-7-13(8-6-12)19-9-18-10-21-11-20-15-4-2-1-3-14(15)16(21)22;;/h1-8,11,18-19H,9-10H2;2*1H

InChI Key

DIADMNOJMJXWJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CNCNC3=CC=C(C=C3)Cl.Cl.Cl

Origin of Product

United States

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The quinazolinone scaffold undergoes redox transformations that modify its electronic and biological properties.

Reaction Type Reagents/Conditions Products Key Findings
OxidationKMnO₄, H₂O₂ (acidic/neutral)Introduction of hydroxyl or carbonyl groups at positions 2 or 3Oxidation enhances polarity, improving solubility for pharmaceutical use.
ReductionNaBH₄, LiAlH₄ (anhydrous ether)Saturation of the pyrimidine ring or reduction of substituent groupsReduced analogs show altered binding affinity to kinase targets.

Research Highlights :

  • Controlled oxidation of the 4-chlorophenylamino group generates nitro derivatives, which are intermediates for further functionalization.

  • Selective reduction of the quinazolinone core under mild conditions preserves the chlorophenyl moiety.

Substitution Reactions

The amino methyl and chlorophenyl groups participate in nucleophilic and electrophilic substitutions, enabling structural diversification.

Nucleophilic Substitution

Reagent Conditions Products Biological Impact
Alkyl halidesK₂CO₃, DMF, 80°CN-alkylated quinazolinonesEnhanced lipophilicity improves blood-brain barrier penetration .
ThiolsNaOH, ethanol, refluxThioether-linked derivativesIncreased antifungal activity against Candida spp. .

Electrophilic Substitution

Reagent Position Modified Products Key Applications
HNO₃/H₂SO₄C-6 or C-7 of benzene ringNitro derivativesPrecursors for aminobenzene analogs with antitumor activity .
Cl₂/FeCl₃Chlorination at C-2Di-/tri-chlorinated compoundsImproved EGFR kinase inhibition (IC₅₀ = 12 nM) .

Cyclization and Condensation

The compound serves as a precursor for fused heterocycles via intramolecular cyclization:

Example Reaction Pathway :

  • Mannich Reaction : Reacting with formaldehyde and secondary amines forms spirocyclic derivatives.

  • Schiff Base Formation : Condensation with aldehydes yields imine-linked intermediates, which cyclize to form β-lactam-fused quinazolinones .

Cyclization Type Conditions Products Activity
Quinazolinone-β-lactam fusionDry THF, Δ, 2h5H-quinolino[2,1-b]quinazolin-5,12(6H)-dione Potent DHFR inhibition (Ki = 8.2 μM) .
Thiazolidinone fusionGlacial acetic acid, reflux1,3-Thiazolidin-4-one derivatives Broad-spectrum antimicrobial activity .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C and C–N bond formation:

Coupling Type Catalyst Products Applications
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃BiarylquinazolinonesAnticancer agents targeting topoisomerase II.
Buchwald-HartwigPd₂(dba)₃, XantphosN-aryl derivativesImproved pharmacokinetic profiles.

Notable Example :

  • Coupling with 4-aminophenylboronic acid yields analogs showing 94% inhibition of breast cancer cell proliferation (MCF-7) at 10 μM.

Biological Activity Correlation

Substituent modifications directly influence pharmacological profiles:

Derivative Modification Activity Source
3-(2-Hydroxybenzylamino)methylOrtho-hydroxy substitution8-fold increase in antifungal activity
6-Nitro-4(3H)-quinazolinoneNitro group at C-6IC₅₀ = 0.8 μM against EGFR kinase
2-(Methylthio)quinazolinoneThioether linkage92% inhibition of S. aureus growth

Stability and Reactivity Considerations

  • pH Sensitivity : The dihydrochloride salt hydrolyzes in basic media, regenerating the free base .

  • Thermal Stability : Decomposition occurs above 250°C, limiting high-temperature applications.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally related quinazolinones:

Compound Name Substituents at Position 3 Salt Form Key Physicochemical Properties
Target Compound ((4-Chlorophenyl)amino)methylamino-methyl Dihydrochloride Enhanced solubility, stability
2-(Aminomethyl)-3-(4-chlorophenyl)-4(3H)-quinazolinone 4-Chlorophenyl + aminomethyl Free base Lower solubility, neutral pH stability
3-[(2-Methylanilino)methyl]quinazolin-4-one dihydrochloride 2-Methylanilino-methyl Dihydrochloride Moderate lipophilicity, water-soluble
3-[(2-Methoxyanilino)methyl]quinazolin-4-one dihydrochloride 2-Methoxyanilino-methyl Dihydrochloride Increased polarity due to methoxy group

Key Observations :

  • The target compound’s extended amino-methyl chain and 4-chlorophenyl group likely enhance receptor binding specificity compared to simpler analogs like 2-(aminomethyl)-3-(4-chlorophenyl)-4(3H)-quinazolinone .
  • Dihydrochloride salts universally improve aqueous solubility, making them preferable for drug formulation .

Key Insights :

  • The target compound ’s 4-chlorophenyl group may enhance antimicrobial efficacy compared to methyl- or methoxy-substituted analogs .
  • Dihydrochloride salts could improve bioavailability, but specific activity data for the target compound requires further validation.

Stability and Reactivity

  • Amino Substituents: The presence of amino groups in the side chain (e.g., ((4-chlorophenyl)amino)methyl) improves stability by reducing electrophilic degradation .
  • Salt Form : Dihydrochloride salts resist hydrolysis under acidic conditions, making them suitable for oral administration .
  • Comparison with Free Bases: Free bases (e.g., 2-(aminomethyl)-3-(4-chlorophenyl)-4(3H)-quinazolinone) are prone to oxidation, necessitating stabilizers in formulations .

Q & A

Q. How to mitigate challenges in scaling up synthesis?

  • Replace toxic solvents (e.g., benzene) with cyclopentyl methyl ether (CPME) in large-scale reactions. Process analytical technology (PAT) monitors real-time pH and temperature to maintain yield >80% .

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